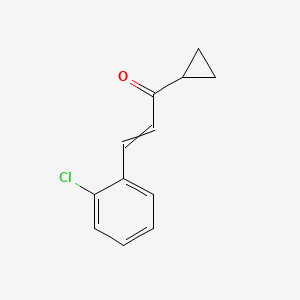

3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one

説明

科学的研究の応用

Pharmacotherapeutics Applications

Chalcones, which include “3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one”, have been well examined in the extant literature and demonstrated various pharmacotherapeutic properties . They have shown antibacterial , antifungal , anti-inflammatory , and anticancer properties . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity .

Antifungal Efficacy

The chalcone “3-(2-chlorophenyl)-1-(2′-hydroxy-4′,6′-dimethoxyphenyl)prop-2-en-1-one” demonstrated the highest antifungal efficacy against standardized strains of Trichophyton rubrum . It also inhibited all ten clinical isolates of T. rubrum .

Anticonvulsant Activity

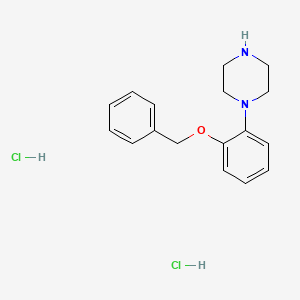

A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which include “3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one”, were synthesized as potential anticonvulsant agents . The most active substance-3- (2-chlorophenyl)-1- {2- [4- (4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione showed more beneficial ED 50 and protective index values than the reference drug—valproic acid .

Antinociceptive Activity

Since anticonvulsant drugs are often effective in neuropathic pain management, the antinociceptive activity for two promising compounds was also investigated in the formalin model of tonic pain . The most probable molecular mechanism of action for the most active compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Neurotoxic and Hepatotoxic Properties

Compounds 6 and 19 were also tested for their neurotoxic and hepatotoxic properties and showed no significant cytotoxic effect .

Chromatography or Mass Spectrometry Applications

Although not directly related to “3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one”, Avantor has the resources to make your Chromatography or Mass Spectrometry applications run efficiently and effectively . This could potentially be applied to the analysis and study of “3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one” and its derivatives.

Safety and Hazards

作用機序

Target of Action

Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific targets of a compound depend on its chemical structure and properties .

Mode of Action

The compound might bind to its target protein and alter its function. This could inhibit or enhance the protein’s activity, leading to changes in cellular processes .

Biochemical Pathways

The compound’s interaction with its target could affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

After administration, the compound would be absorbed into the body, distributed to various tissues, metabolized (usually in the liver), and eventually excreted. These processes determine the compound’s bioavailability, half-life, and potential for side effects .

Result of Action

The ultimate effects of the compound depend on the processes it influences. This could range from changes in cell behavior to systemic effects on the whole organism .

Action Environment

Various environmental factors can influence the compound’s action. For example, pH and temperature can affect the compound’s stability and its interactions with target proteins. Additionally, the presence of other compounds (such as drugs or nutrients) could influence its absorption, distribution, metabolism, and excretion .

特性

IUPAC Name |

3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWHQTRJTXBIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C=CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738512 | |

| Record name | 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one | |

CAS RN |

928264-57-7 | |

| Record name | 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride](/img/structure/B1493862.png)

![[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride](/img/structure/B1493869.png)

![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1493896.png)